Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

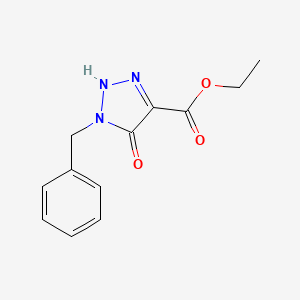

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound with an intriguing structure. Let’s break it down:

Ethyl: This refers to the ethyl group (C₂H₅), which is attached to the triazole ring.

1-benzyl: The benzyl group (C₆H₅CH₂) is attached at position 1 of the triazole ring.

5-hydroxy: A hydroxyl group (OH) is present at position 5 of the triazole ring.

1H-1,2,3-triazole-4-carboxylate: The core structure is a 1,2,3-triazole ring with a carboxylate group (COO⁻) at position 4.

Preparation Methods

The synthetic routes to prepare Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate involve the following steps:

Chemical Reactions Analysis

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can participate in various reactions:

Oxidation/Reduction: Depending on reaction conditions, it can undergo oxidation or reduction.

Substitution: The benzyl group can be substituted by various nucleophiles.

Major Products: The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

This compound has diverse applications:

Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.

Biological Studies: It may exhibit biological activity related to cell signaling pathways.

Industry: Its synthesis and modification are relevant for drug discovery and materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting cell growth or signaling pathways.

Comparison with Similar Compounds

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate stands out due to its specific combination of functional groups. Similar compounds include other triazoles, but this particular arrangement is less common.

Biological Activity

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate (EBHTC) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

EBHTC has the molecular formula C12H13N3O3 and is classified under the triazole family. Its structure consists of a benzyl group attached to a triazole ring with hydroxyl and carboxylate functional groups, which contribute to its biological activity. The compound's synthesis typically involves click chemistry methods, which enhance its yield and purity.

Antimicrobial Activity

Research indicates that EBHTC exhibits significant antimicrobial properties. A study on related 1-benzyl-1,2,3-triazole derivatives demonstrated their effectiveness against various bacterial strains using broth microdilution methods. The findings revealed that certain derivatives showed selective inhibition against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections .

| Compound | Bacterial Strain | Inhibition Concentration (µg/mL) |

|---|---|---|

| EBHTC | S. aureus | 50-400 |

| EBHTC | E. coli | 50-400 |

Antioxidant Activity

The antioxidant potential of EBHTC has been evaluated using the DPPH assay. Results indicated that compounds with hydroxyl groups significantly scavenged free radicals, demonstrating a correlation between hydroxyl group presence and antioxidant activity . The IC50 values for EBHTC were comparable to standard antioxidants such as Trolox.

| Compound | IC50 (mg/mL) |

|---|---|

| EBHTC | 0.8 - 2.49 |

| Trolox | 0.1 |

Anticancer Activity

EBHTC's anticancer properties have been explored in various cell lines. A notable study evaluated its effects on prostate cancer cell lines PC-3 and DU145. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant cell death at specific concentrations over time . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

Case Studies

Case Study: Anticancer Efficacy in Animal Models

In vivo studies have demonstrated the efficacy of EBHTC in reducing tumor growth in xenograft models of breast cancer . The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups.

Case Study: Safety Profile Assessment

Toxicity assessments indicated that EBHTC derivatives generally exhibit low toxicity levels in animal models, with LD50 values exceeding 1000 µg/mL for most compounds tested . This safety profile suggests potential for further development as therapeutic agents.

Properties

CAS No. |

94158-08-4 |

|---|---|

Molecular Formula |

C12H13N3O3 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 1-benzyl-5-oxo-2H-triazole-4-carboxylate |

InChI |

InChI=1S/C12H13N3O3/c1-2-18-12(17)10-11(16)15(14-13-10)8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

InChI Key |

YEIOKZIFKHUIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNN(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.